Ethyl 4-(ethylthio)benzoylformate
Description
Key Structural Features
The α-keto ester group confers reactivity toward nucleophilic attack, while the ethylthio substituent introduces steric and electronic effects that influence solubility and conformational flexibility . The aromatic ring stabilizes the structure through resonance interactions with the carbonyl groups .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(4-ethylsulfanylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-3-15-12(14)11(13)9-5-7-10(8-6-9)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHJFEBXJXKUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641291 | |
| Record name | Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300355-73-1 | |
| Record name | Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Ethyl Benzoylformate Esters
Ethyl benzoylformate esters are commonly synthesized via the acylation of ethyl acetoacetate or related β-keto esters with benzoyl halides under basic conditions. A classical method involves:
- Reacting ethyl acetoacetate with benzoyl chloride in the presence of sodium metal in dry benzene.
- The reaction mixture is refluxed for extended periods (up to 24 hours) to form the sodioacetoacetic ester intermediate.
- Benzoyl chloride is then added slowly, and the mixture is refluxed further to complete the acylation.
- The product is isolated by aqueous workup, washing, drying, and vacuum distillation to yield ethyl benzoylacetate derivatives with yields ranging from 63% to 75%.
This method can be adapted for substituted benzoyl chlorides, such as 4-(ethylthio)benzoyl chloride, to introduce the ethylthio group on the aromatic ring.
| Parameter | Conditions/Details | Outcome/Yield |
|---|---|---|
| Solvent | Dry benzene | - |
| Base | Sodium metal (1.5 gram atoms) | Formation of sodioacetoacetic ester |
| Temperature | Reflux (steam cone) for 24 h | Complete reaction |
| Acylating agent | Benzoyl chloride (1.9 moles) | Acylation step |
| Additional reflux | 8 hours after addition | Completion of reaction |
| Workup | Ice water, sodium bicarbonate wash, drying | Isolation of product |
| Purification | Vacuum distillation (142–148 °C / 6 mm Hg) | 63–75% yield |
Table 1: Typical preparation conditions for ethyl benzoylacetate derivatives
Introduction of the Ethylthio Group
The ethylthio substituent at the para position can be introduced by:
- Nucleophilic aromatic substitution on a suitable halogenated benzoyl derivative with ethanethiol or its sodium salt.
- Alternatively, thiolation of a para-substituted benzoyl chloride or benzoylformate ester using ethylthiol under basic or catalytic conditions.
While direct examples for this compound are scarce, analogous methods for aryl thioethers suggest:
- Reaction of 4-halobenzoyl derivatives with sodium ethylthiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
- The thioether formation proceeds via nucleophilic displacement of the halogen by the ethylthio anion.
One-Pot or Stepwise Synthesis
A plausible synthetic route involves:
- Synthesis of 4-(ethylthio)benzoyl chloride from 4-chlorobenzoyl chloride by substitution with sodium ethylthiolate.
- Acylation of ethyl acetoacetate with the 4-(ethylthio)benzoyl chloride under sodium-mediated conditions as described in section 3.1.
This approach benefits from the availability of 4-(ethylthio)benzoyl chloride as an intermediate, allowing for controlled introduction of the ethylthio group before ester formation.
Comparative Data Table of Preparation Methods
*Yields estimated based on analogous literature for aryl thioethers and benzoylformate esters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethylthio)benzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(ethylthio)benzoylformate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-(ethylthio)benzoylformate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The ethylthio group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-(ethylthio)benzoylformate can be compared with other benzoylformate derivatives:
Ethyl benzoylformate: Lacks the ethylthio group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl, leading to variations in physical and chemical properties
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the ethylthio group.
Biological Activity
Ethyl 4-(ethylthio)benzoylformate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antioxidant, cytotoxic, and gastroprotective effects, supported by diverse research findings and case studies.
- Chemical Formula : C₁₂H₁₄O₃S
- Molecular Weight : 238.31 g/mol
- Structure : The compound features a benzoyl group attached to an ethylthio substituent and a formate moiety, contributing to its unique biological properties.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for protecting cellular components from oxidative stress.
- Assays Used :
- DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay
- FRAP (Ferric Reducing Antioxidant Power) assay
- Nitric oxide scavenging assay
The results showed a dose-dependent increase in antioxidant activity, suggesting that higher concentrations of the compound correlate with enhanced protective effects against oxidative damage.
2. Cytotoxic Activity
The cytotoxic effects of this compound were evaluated using various cell lines. A notable study employed the MTT assay on the WRL68 liver cell line.
- Findings :
- The compound demonstrated an IC50 value greater than 100 µg/mL, indicating low cytotoxicity at tested concentrations.
- Histological examinations revealed minimal cellular damage, supporting its safety profile for potential therapeutic applications.
3. Gastroprotective Effects
A significant area of research focuses on the gastroprotective activity of this compound. In a controlled study involving rats, the compound was administered prior to inducing gastric lesions with ethanol.
-
Experimental Design :
- Rats were divided into groups receiving different doses of the compound (5, 10, and 20 mg/kg).
- Parameters measured included gastric mucosal integrity, levels of superoxide dismutase (SOD), malondialdehyde (MDA), and histopathological changes.
-
Results :
- The compound significantly reduced gastric lesions and improved histological parameters compared to control groups.
- Increased SOD activity and mucus secretion were observed, suggesting a protective mechanism against gastric damage.
Data Summary
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH, FRAP | Dose-dependent scavenging of free radicals |
| Cytotoxic | MTT Assay | Low cytotoxicity (IC50 > 100 µg/mL) |
| Gastroprotective | Animal Study | Reduced gastric lesions; increased SOD and mucus secretion |
Case Studies
Several case studies have documented the efficacy of this compound in various therapeutic contexts:
- Gastroprotective Study : A study published in Pharmacological Reports highlighted the protective effects against ethanol-induced gastric mucosal injury in rats. The findings emphasized the role of antioxidant mechanisms in gastroprotection .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human liver cells, demonstrating that this compound does not induce significant toxicity at therapeutic concentrations .
- Antioxidant Potential : Research focusing on its antioxidant capabilities indicated that it effectively reduces oxidative stress markers in vitro, supporting its potential use in preventing oxidative damage-related diseases .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(ethylthio)benzoylformate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound is typically synthesized via a two-step process:
Esterification : Benzoylformic acid is reacted with ethanol under acidic catalysis (e.g., H₂SO₄) to form ethyl benzoylformate.
Thioether Formation : The 4-position of the benzoylformate undergoes nucleophilic substitution with ethylthiol (CH₃CH₂SH) in the presence of a base (e.g., K₂CO₃) to introduce the ethylthio group.
- Optimization : Yield improvements focus on controlling temperature (60–80°C for thioetheration), solvent polarity (e.g., DMF or acetone), and stoichiometric excess of ethylthiol (1.5–2.0 equivalents). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- A triplet at δ 1.2–1.4 ppm (CH₃ of ethyl ester).
- A quartet at δ 4.2–4.4 ppm (CH₂ of ethyl ester).
- Aromatic protons (δ 7.4–8.1 ppm) split due to substitution patterns.
- Ethylthio group protons (δ 2.5–3.0 ppm).
- IR : Strong C=O stretch at ~1740 cm⁻¹ (ester carbonyl) and C-S stretch at ~650 cm⁻¹.
- MS : Molecular ion peak at m/z 254 (C₁₁H₁₄O₃S⁺) and fragmentation patterns (e.g., loss of ethoxy group).
- Cross-validation with computational tools (e.g., ChemDraw simulations) reduces misassignment risks .
Advanced Research Questions
Q. What strategies resolve contradictions in observed vs. predicted reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Discrepancies often arise from steric hindrance or electronic effects. For example:
- Steric Effects : The ethylthio group at the 4-position may hinder nucleophilic attack. Mitigate by using smaller nucleophiles (e.g., NH₃ vs. bulky amines) or polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Electronic Effects : The electron-donating ethylthio group may reduce electrophilicity of the carbonyl. Enhance reactivity via Lewis acid catalysts (e.g., AlCl₃) or microwave-assisted synthesis to lower activation energy.
- Validation : Compare experimental yields with DFT-calculated activation energies for mechanistic clarity .
Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Workflow :
Optimize molecular geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon vs. sulfur atom).
Simulate transition states for competing pathways (e.g., Suzuki-Miyaura vs. Ullmann coupling).
- Outcome : Predicts preferential reactivity at the carbonyl carbon due to higher electrophilicity (supported by LUMO maps). Experimental validation via kinetic studies (e.g., monitoring by HPLC) confirms computational trends .
Q. What experimental designs minimize side reactions during catalytic hydrogenation of this compound?
- Methodological Answer : Side reactions (e.g., over-reduction or sulfur oxidation) are mitigated by:
- Catalyst Selection : Use Pd/C or Raney Ni with controlled H₂ pressure (1–3 atm).
- Additives : Introduce thiourea to poison catalyst surface and prevent sulfur leaching.
- Temperature Control : Maintain 25–40°C to avoid desulfurization.
- Monitoring : In-situ FTIR tracks carbonyl reduction to alcohol intermediates.
- Reference Data : Analogous studies on ethyl benzoylformate show ~85% yield for mandelate derivatives under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
